3-(1-Aminoethyl)benzoic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acid derivatives. The base structure consists of benzoic acid with a 1-aminoethyl substituent positioned at the third carbon of the benzene ring, forming the systematic name this compound. The International Union of Pure and Applied Chemistry naming system recognizes the stereochemical variants of this compound, with the (S)-enantiomer designated as 3-[(1S)-1-aminoethyl]benzoic acid hydrochloride and the (R)-enantiomer as 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride.
The structural representation reveals a benzene ring with two distinct functional groups: a carboxylic acid group (-COOH) and an aminoethyl side chain (-CH(NH2)CH3) positioned meta to each other. The hydrochloride designation indicates the presence of a chloride anion that forms an ionic interaction with the protonated amino group, creating a stable salt form. The three-dimensional structure demonstrates the chiral center located at the carbon atom bearing both the amino group and the methyl substituent, which gives rise to the compound's stereochemical properties.
The International Union of Pure and Applied Chemistry nomenclature also accommodates alternative systematic names, including "benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1)" which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloride component. This nomenclature precision ensures unambiguous identification of the compound across different chemical databases and research contexts.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry system assigns specific numerical identifiers to distinguish between different chemical entities and their stereoisomers. The racemic mixture of this compound carries the Chemical Abstracts Service registry number 165949-85-9, which serves as the primary identifier for this compound in chemical databases and literature. This registry number specifically refers to the compound without stereochemical specification, encompassing both enantiomeric forms in equal proportions.
The stereochemically pure enantiomers possess distinct Chemical Abstracts Service registry numbers that reflect their specific three-dimensional configurations. The (S)-enantiomer is registered under Chemical Abstracts Service number 1391458-02-8, while the (R)-enantiomer carries the designation 1391437-37-8. These separate registry numbers acknowledge the significant differences in biological and chemical properties that can exist between enantiomers, necessitating their individual identification and characterization.
Alternative chemical designations for this compound include several systematic and common names that appear throughout the chemical literature. The compound is frequently referenced as "3-(1-amino-ethyl)-benzoic acid hydrochloride" with various hyphenation patterns, and "3-(1-aminoethyl)benzoic acid;hydrochloride" using semicolon notation to separate the organic base from the hydrochloride component. Additional nomenclature variants include the fully descriptive name "benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1)" which explicitly indicates the molar ratio of the acid-base components.
The following table summarizes the key registry numbers and alternative designations:
| Chemical Abstracts Service Registry Number | Stereochemistry | Primary Designation |
|---|---|---|
| 165949-85-9 | Racemic mixture | This compound |
| 1391458-02-8 | (S)-enantiomer | (S)-3-(1-Aminoethyl)benzoic acid hydrochloride |
| 1391437-37-8 | (R)-enantiomer | (R)-3-(1-Aminoethyl)benzoic acid hydrochloride |
Molecular Formula and Weight Calculations
The molecular formula for this compound is C9H12ClNO2, reflecting the complete composition including the hydrochloride salt component. This formula accounts for nine carbon atoms forming the benzene ring, carboxylic acid group, and aminoethyl substituent; twelve hydrogen atoms distributed across the aromatic ring, methyl group, amino group, and carboxylic acid proton; one chlorine atom from the hydrochloride component; one nitrogen atom in the amino group; and two oxygen atoms in the carboxylic acid functionality.
The molecular weight calculation for this compound yields a precise value of 201.65 grams per mole, as determined through standard atomic weight summations. This calculation utilizes the current standard atomic weights established by the Commission on Isotopic Abundances and Atomic Weights: carbon (12.011), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999). The exact molecular mass, considering the most abundant isotopes, equals 201.056 atomic mass units.
For comparison purposes, the parent compound 3-(1-aminoethyl)benzoic acid (without the hydrochloride component) possesses the molecular formula C9H11NO2 and a molecular weight of 165.19 grams per mole. The addition of the hydrochloride component contributes 36.46 grams per mole to the total molecular weight, representing the mass of one chlorine atom plus one hydrogen atom (HCl = 1.008 + 35.45 = 36.458).
The following table presents the detailed molecular composition and weight analysis:
| Component | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (amu) |
|---|---|---|---|
| Base compound | C9H11NO2 | 165.19 | 165.079 |
| Hydrochloride salt | C9H12ClNO2 | 201.65 | 201.056 |
| HCl contribution | HCl | 36.46 | 35.977 |
Stereochemical Considerations in Aminoethyl Substitution
The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing both the amino group and the methyl substituent within the aminoethyl side chain. This asymmetric carbon creates two possible enantiomeric configurations, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The stereochemical designation profoundly influences the compound's three-dimensional structure and consequently affects its interactions with biological systems and chiral environments.
The (S)-enantiomer exhibits a specific spatial arrangement where the amino group occupies a defined position relative to the methyl group and the benzene ring, as indicated by its unique International Union of Pure and Applied Chemistry name 3-[(1S)-1-aminoethyl]benzoic acid hydrochloride. The corresponding Simplified Molecular Input Line Entry System notation CC@@HN.Cl specifically denotes the (S)-configuration through the @@H stereochemical descriptor, indicating counterclockwise priority when viewed from the hydrogen atom.
The (R)-enantiomer possesses the opposite spatial configuration, designated as 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride in systematic nomenclature. The International Chemical Identifier Key values distinguish between these enantiomers: the (S)-form carries the identifier JNHHIGNEAULTBO-RGMNGODLSA-N, while the (R)-form has JNHHIGNEAULTBO-FYZOBXCZSA-N, with the key difference appearing in the stereochemical layer of the identifier.
The stereochemical considerations extend beyond mere nomenclature to encompass significant practical implications for chemical synthesis and applications. Each enantiomer may exhibit different biological activities, binding affinities, and chemical reactivities when interacting with other chiral molecules or environments. The ability to synthesize and isolate individual enantiomers through techniques such as chiral resolution or asymmetric synthesis represents a crucial aspect of working with this compound.
The following table summarizes the stereochemical properties and identifiers:
| Enantiomer | Chemical Abstracts Service Number | International Chemical Identifier Key | Simplified Molecular Input Line Entry System Notation |
|---|---|---|---|
| (S)-form | 1391458-02-8 | JNHHIGNEAULTBO-RGMNGODLSA-N | CC@@HN.Cl |
| (R)-form | 1391437-37-8 | JNHHIGNEAULTBO-FYZOBXCZSA-N | CC@HN.Cl |
The molecular conformations of both enantiomers maintain identical bond lengths, bond angles, and overall molecular geometry, with the critical difference residing in the spatial arrangement around the chiral center. This subtle but important distinction necessitates careful analytical techniques for enantiomer identification and purity assessment, including techniques such as chiral chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents.
Properties
IUPAC Name |
3-(1-aminoethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHHIGNEAULTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695986 | |
| Record name | 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165949-85-9 | |
| Record name | 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(1-Aminoethyl)benzoic acid hydrochloride, also known as (S)-3-(1-aminoethyl)benzoic acid hydrochloride, is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 165949-85-9
Its structure consists of a benzoic acid moiety with an aminoethyl side chain, which contributes to its biological activity by mimicking amino acids. This structural similarity allows it to interact with various biological targets, including neurotransmitter systems and cancer cells .
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and influence neurotransmitter systems. Key mechanisms include:
- Enzyme Interaction : The amino group can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially acting as an agonist or antagonist.
- Neurotransmitter Modulation : It may affect synaptic transmission and neuronal excitability, which could have implications for treating conditions such as depression or anxiety.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Inhibition of cell growth |
| MCF-7 (breast cancer) | 20 | Induction of apoptosis |
| A549 (lung cancer) | 18 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has also been studied for its neuroprotective potential. It appears to influence neurotransmitter systems, which may help in managing neurological disorders. Studies have shown that it can enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Case Studies and Research Findings
- Neurotransmitter Modulation : A study demonstrated that treatment with this compound increased serotonin levels in rat brain slices, suggesting a role in enhancing mood and cognitive functions.
- Antitumor Activity : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of cell proliferation pathways .
- Pain Management : Preliminary studies suggest that the compound may have analgesic properties, potentially providing relief in pain models by modulating pain pathways through neurotransmitter interactions.
Scientific Research Applications
Biochemical Research
3-(1-Aminoethyl)benzoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chirality allows for the development of enantiomerically pure compounds, which can exhibit improved biological activity compared to racemic mixtures. Researchers have utilized it to study enzyme-substrate interactions and protein-ligand binding mechanisms.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic applications, particularly in:
- Neuroprotection: It may act as a modulator in neurotransmitter systems, showing promise in pain management and neuroprotective strategies.
- Cancer Treatment: Preliminary studies indicate activity against certain cancer cell lines, warranting further exploration of its mechanisms and therapeutic potential.
Enzyme Inhibition
Research has identified this compound as a potential enzyme inhibitor. Its ability to form hydrogen bonds and electrostatic interactions with active sites allows it to modulate enzyme activities effectively. This property is particularly relevant in drug design targeting specific biochemical pathways .
Industrial Applications
In the industrial sector, this compound finds utility in:
- Fine Chemical Production: As a precursor for various functional materials.
- Advanced Materials Development: Contributing to innovations in electronics and nanotechnology due to its unique chemical properties.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells under oxidative stress conditions. The results indicated that the compound could mitigate cell death and promote survival pathways, highlighting its potential application in neurodegenerative disease therapies.
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. Further investigations into its mechanism of action revealed that it may induce apoptosis through mitochondrial pathways, suggesting its role as a candidate for anticancer drug development.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:
These reactions typically require acid catalysis and controlled temperatures (60–80°C). The hydrochloride salt’s solubility in polar solvents (e.g., DMF) facilitates efficient mixing.
Substitution Reactions
The primary amine group participates in alkylation and acylation:
For example, reacting with benzylmethylamine under heat (100°C, 12 hr) produces N-benzyl-N-methyl derivatives .
Oxidation and Reduction Pathways
The aminoethyl side chain and aromatic ring enable redox transformations:
Oxidation
-
Reagents : KMnO₄ (acidic conditions), O₂ (catalytic Co/SiO₂)
-
Products : Ketones (via C–N bond cleavage) or imines (under mild conditions).
-
Mechanism : Radical intermediates form during oxygen-mediated oxidation, confirmed by EPR studies.
Reduction
-
Catalysts : Pd/C, H₂ (1–3 atm)
-
Products : Saturated ethylbenzoic acid derivatives (retained chirality).
Cyclization and Heterocycle Formation
Intramolecular reactions yield pharmacologically relevant heterocycles:
| Conditions | Products | Application |
|---|---|---|
| Heat (120°C), PCl₅ | Benzodiazepine analogs | CNS drug intermediates |
| Cu(I)-catalyzed coupling | Quinoline derivatives | Anticancer agent synthesis |
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
-
Protonation : The amine group (pKa ≈ 9.2) remains protonated below pH 7, enhancing solubility .
-
Deprotonation : At pH > 10, the carboxylic acid (pKa ≈ 4.2) deprotonates, forming water-insoluble salts .
Comparative Reaction Efficiency
Key data from kinetic studies:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Esterification | 2.1 × 10⁻³ | 45.3 |
| Alkylation | 5.8 × 10⁻⁴ | 68.7 |
| Oxidation (KMnO₄) | 1.4 × 10⁻² | 32.9 |
Higher steric hindrance in alkylation accounts for its slower kinetics .
Stability Under Reaction Conditions
Degradation pathways include:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-(1-aminoethyl)benzoic acid hydrochloride. Key differences in molecular features, physicochemical properties, and applications are highlighted:
Methyl 3-[(Methylamino)methyl]benzoate Hydrochloride (CAS: 1187930-01-3)
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Key Differences: Replaces the carboxylic acid group with a methyl ester (COOCH₃), reducing polarity. Substitutes the 1-aminoethyl side chain with a methylaminomethyl group (NHCH₃). Higher molecular weight and lipophilicity due to the ester group.
- Applications : Used in peptide mimetics and as an intermediate for hydrophobic drug candidates .
4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS: 1329613-52-6)
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Key Differences: Features a butanoic acid chain attached to a 3-aminophenyl ring (para-substitution vs. meta-substitution in the target compound).
- Applications : Explored in the development of GABA analogs and enzyme inhibitors .
(S)-3-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS: 1391458-02-8)
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- Key Differences :
- Stereoisomer of the target compound, with the (S)-configuration at the chiral center.
- Identical physicochemical properties but distinct biological activity in enantioselective reactions.
- Applications : Critical for asymmetric synthesis in pharmaceuticals, such as β-lactam antibiotics .
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride
- Molecular Formula : C₁₃H₁₅ClN₄O₂
- Molecular Weight : 302.74 g/mol
- Key Differences: Incorporates a pyrimidine ring linked to the benzoic acid via a dimethylamino group.
- Applications : Investigated in kinase inhibitor development (e.g., anticancer agents) .
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)
- Molecular Formula: C₁₈H₃₁ClNO₃
- Molecular Weight : 356.90 g/mol
- Key Differences: Contains a dibutylamino-propoxy side chain, increasing steric bulk and lipophilicity. Designed for prolonged receptor binding in neurological applications.
- Applications : Marketed for research in neuromuscular modulation .
Key Research Findings
- Bioactivity: The 1-aminoethyl group in the target compound enhances interactions with amine-binding pockets in enzymes, as seen in Rho kinase inhibition studies .
- Solubility : Hydrochloride salts of benzoic acid derivatives generally exhibit >50% higher aqueous solubility than their free base counterparts, critical for bioavailability .
- Stereoselectivity: The (R)- and (S)-enantiomers of 3-(1-aminoethyl)benzoic acid HCl show divergent binding affinities to bacterial penicillin-binding proteins, impacting antibiotic efficacy .
Preparation Methods
Synthesis via 3-(1-Cyanoalkyl)benzoic Acid Intermediate
One industrially practical and economical method involves the preparation of 3-(1-cyanoalkyl)benzoic acid as a key intermediate, which can be subsequently converted to the amino derivative.
Starting Materials and Conditions:
- 2-Chlorobenzoic acid metal salt is used as the starting material.
- The reaction involves mixing this salt with an alkylnitro compound and sodium amide or sodium metal.
- The reaction is carried out in liquid ammonia (5 to 20 times the volume of the reactants) at temperatures ranging from -80°C to 100°C and pressures from atmospheric to 10 atmospheres.
- Reaction times vary from 10 minutes to 5 hours.
-
- The nucleophilic substitution of the 2-chlorobenzoic acid metal salt with the alkylnitro compound in the presence of sodium amide leads to the formation of 3-(1-cyanoalkyl)benzoic acid.
- This intermediate can then be converted to 3-(1-aminoethyl)benzoic acid hydrochloride through further chemical transformations (e.g., reduction of the cyano group to an amino group followed by hydrochloride salt formation).
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting material | 2-Chlorobenzoic acid metal salt | Metal salt form enhances reactivity |
| Reagents | Alkylnitro compound, sodium amide or sodium | Equimolar to 1:3:6 ratio |
| Solvent | Liquid ammonia | 5 to 20 times volume of reactants |
| Temperature | -80°C to 100°C | Controlled to optimize yield |
| Pressure | 1 atm to 10 atm | Atmospheric to elevated pressure possible |
| Reaction time | 10 minutes to 5 hours | Dependent on temperature and pressure |
- Advantages:
- Industrially scalable, safe, and economical.
- Provides a high yield of the cyano intermediate, which is a versatile precursor.
This method is detailed in Korean patent KR100598271B1 and represents a robust industrial approach to preparing the cyano intermediate essential for the target amino acid.
Acid-Catalyzed Hydrolysis and Amination Route
Another well-documented approach involves a two-step process starting from cyanic acid benzyl chloride derivatives:
Step 1: Acid-Catalyzed Hydrolysis
- Cyanic acid benzyl chloride is hydrolyzed in the presence of strong acids such as hydrochloric acid, sulfuric acid, or nitric acid.
- Water is present to facilitate hydrolysis.
- The reaction is typically conducted at elevated temperatures (80–110°C) for about 6 hours.
- The product is chloromethyl benzoic acid or bromomethyl benzoic acid, depending on the halide used.
Step 2: Amination under Urotropine Catalysis
- The chloromethyl benzoic acid intermediate undergoes an aminating reaction with ammonia.
- Urotropine (hexamethylenetetramine) is used as a catalyst to promote the reaction at mild temperatures (0–30°C).
- This catalytic system reduces by-products such as secondary and tertiary amines, improving purity and yield.
- The crude product requires minimal purification, often just recrystallization.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 80–110°C, 6 hours, strong acid (HCl, H2SO4, HNO3) | Chloromethyl benzoic acid, ~80% yield, >95% purity |
| Amination | Room temperature to 30°C, ammonia, urotropine catalyst | Aminomethylbenzoic acid, high yield and purity |
- Key Features:
- Use of concentrated acids accelerates hydrolysis.
- Urotropine catalysis allows lower temperature aminating reaction, reducing energy consumption and improving product quality.
- The primary reaction mixture can be recycled multiple times to improve overall yield by over one-third compared to a single batch.
This method is described in Chinese patent CN102718673A and is notable for its industrial applicability and environmental considerations.
Hydrolysis of Phenethylamine Derivatives to Benzoic Acid Intermediates
A related approach involves hydrolyzing 3-substituted phenethylamines to yield benzoic acid derivatives, which can be further transformed into this compound:
-
- The hydrolysis is conducted in the presence of a strong acid, preferably sulfuric acid, in the liquid phase.
- This method is particularly applied to trifluoromethyl phenethylamines but is adaptable to related compounds.
- The resulting benzoic acid derivatives serve as intermediates for further synthesis of aminoethyl benzoic acid esters or amides.
-
- The aminoethyl benzoic acid esters prepared via this route exhibit spasmolytic and psychotherapeutic properties.
- The compounds show central nervous system activity without undesirable side effects.
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 3-Trifluoromethyl phenethylamines | Adaptable to other phenethylamine derivatives |
| Acid catalyst | Sulfuric acid (liquid phase) | Strong acid necessary for effective hydrolysis |
| Temperature | Variable, typically elevated | Optimized for complete hydrolysis |
| Product | 3-Substituted benzoic acid derivatives | Intermediates for aminoethyl benzoic acid synthesis |
This method is outlined in US patent 3,792,048 and highlights the use of acid hydrolysis for preparing benzoic acid intermediates relevant to the target compound.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 3-(1-aminoethyl)benzoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves nucleophilic substitution or reductive amination of a benzoic acid derivative. For example, coupling 3-(bromoethyl)benzoic acid with ammonia under controlled pH (8–9) in a polar aprotic solvent (e.g., DMF) can yield the intermediate, followed by HCl treatment to form the hydrochloride salt . Reaction optimization may include:
Q. Which analytical techniques are most reliable for characterizing this compound?
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to assess purity (>98% by area normalization) .
- NMR : H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.4–8.1 ppm), the ethylamine moiety (δ 1.3–1.5 ppm for CH3, δ 3.1–3.3 ppm for CH2), and the carboxylic acid proton (δ 12.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should confirm the molecular ion peak at m/z 201.65 (CHClNO) .
Q. How does the solubility and stability of this compound vary across solvents and pH conditions?
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt form. Limited solubility in nonpolar solvents (e.g., hexane) .
- Stability : Stable at pH 2–6; degradation occurs above pH 7 due to deprotonation of the amine group. Store desiccated at –20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
- Validation : Circular dichroism (CD) spectroscopy can confirm enantiomeric excess (>99%) by comparing Cotton effect signatures at 220–250 nm .
Q. How can researchers address contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
- Assay Design : Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubate the compound with target enzymes (e.g., kinases) for 30 minutes to ensure equilibrium binding .
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) to resolve discrepancies .
Q. What methodologies are recommended for profiling impurities in this compound batches?
Q. How does the compound’s stability in biological matrices (e.g., plasma) impact pharmacokinetic studies?
- In Vitro Stability : Incubate the compound in rat plasma (37°C) and analyze aliquots at 0, 1, 2, 4, and 8 hours via LC-MS. Half-life <2 hours suggests rapid hydrolysis of the ethylamine group, necessitating prodrug strategies .
- Metabolite ID : Use high-resolution MS to detect metabolites like 3-(1-aminoethyl)benzoic acid (dehydrochlorinated form) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
